Chlorinated alpha-olefin, liquid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorinated alpha-olefins are a class of compounds derived from alpha-olefins, which are hydrocarbons with a double bond at the alpha position. These compounds are characterized by the presence of chlorine atoms attached to the carbon chain. Chlorinated alpha-olefins are used in various industrial applications due to their unique chemical properties, including their reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorinated alpha-olefins can be synthesized through several methods, including direct chlorination of alpha-olefins and hydroformylation followed by chlorination. The direct chlorination method involves the reaction of alpha-olefins with chlorine gas under controlled conditions, typically at elevated temperatures and in the presence of a catalyst . Hydroformylation involves the addition of a formyl group to the alpha-olefin, followed by chlorination to introduce chlorine atoms .

Industrial Production Methods: In industrial settings, chlorinated alpha-olefins are produced using large-scale reactors where alpha-olefins are exposed to chlorine gas in the presence of catalysts such as iron chloride or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Chlorinated alpha-olefins undergo various chemical reactions, including:

Oxidation: Chlorinated alpha-olefins can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert chlorinated alpha-olefins to their corresponding hydrocarbons.

Substitution: Chlorine atoms in chlorinated alpha-olefins can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Hydrocarbons.

Substitution: Alcohols, amines, and other functionalized derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Detergents and Surfactants

- Chlorinated alpha-olefins are crucial in the formulation of detergents. They act as intermediates in producing surfactants like linear alkylbenzene sulfonates (LABS), which are effective in breaking down grease and dirt.

- Case Study : A study highlighted the synthesis of chlorinated alpha-olefins leading to improved surfactant properties, enhancing cleaning efficacy in household and industrial detergents .

-

Plasticizers

- These compounds are used as plasticizers in the production of flexible plastics. Chlorinated alpha-olefins enhance the flexibility and durability of plastic materials.

- Data Table : Chlorine content and corresponding applications:

Chlorine Content (%) Application 40-70 Plasticizers for PVC 20-40 Coatings 50-70 Adhesives

- Fire Retardants

-

Elastomers and Adhesives

- Chlorinated polymers derived from alpha-olefins are utilized in elastomers and adhesives due to their enhanced thermal stability and mechanical properties.

- Example : A patent describes a process for creating chlorinated olefin polymers that serve as high-performance adhesives for automotive applications .

-

Coatings

- These compounds are integral to formulating high-performance coatings that provide resistance to weathering, chemicals, and abrasion.

- Application Note : Coatings containing chlorinated alpha-olefins exhibit superior adhesion properties compared to traditional systems.

Toxicological Considerations

While chlorinated alpha-olefins have numerous applications, their toxicological profiles must be considered. Studies indicate that varying degrees of chlorination can lead to different biological effects:

- Distribution in Biological Systems : Research shows that chlorinated compounds distribute to liver and adipose tissues upon exposure, indicating potential bioaccumulation risks .

- Metabolic Pathways : The metabolism of these compounds can lead to the formation of metabolites that may exhibit different toxicological profiles compared to the parent compound.

Mecanismo De Acción

The mechanism of action of chlorinated alpha-olefins involves their interaction with molecular targets through their reactive chlorine atoms. These compounds can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity allows chlorinated alpha-olefins to participate in various chemical transformations, making them valuable intermediates in organic synthesis .

Comparación Con Compuestos Similares

Linear Alpha Olefins: Hydrocarbons with a double bond at the alpha position but without chlorine atoms.

Poly Alpha Olefins: Polymers derived from the polymerization of alpha-olefins.

Alpha Olefin Sulfonates: Surfactants derived from the sulfonation of alpha-olefins.

Uniqueness: Chlorinated alpha-olefins are unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and the ability to undergo a wide range of chemical reactions. This makes them versatile intermediates in the synthesis of various industrial and pharmaceutical compounds .

Propiedades

Número CAS |

68527-02-6 |

|---|---|

Fórmula molecular |

C12H21Cl |

Peso molecular |

200.75 g/mol |

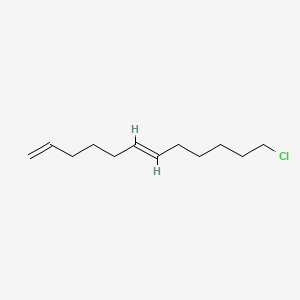

Nombre IUPAC |

(6E)-12-chlorododeca-1,6-diene |

InChI |

InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,6-7H,1,3-5,8-12H2/b7-6+ |

Clave InChI |

LCVNSSSYMAZPLT-VOTSOKGWSA-N |

SMILES |

C=CCCCC=CCCCCCCl |

SMILES isomérico |

C=CCCC/C=C/CCCCCCl |

SMILES canónico |

C=CCCCC=CCCCCCCl |

Key on ui other cas no. |

68527-02-6 |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.